2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate
Overview
Description
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate is a synthetic compound that has been studied for its potential applications in the field of scientific research. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the cells. For example, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the proliferation of cancer cells. This compound has also been found to reduce the production of inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate in lab experiments is its ability to exhibit multiple biological activities. This compound can be used as a tool for investigating the mechanisms of various diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reproducibility of the experimental results.
Future Directions
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate. One of the areas of interest is the development of new derivatives of this compound that exhibit improved biological activities and reduced toxicity. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases such as cancer and inflammation. The use of this compound as a fluorescent probe for detecting metal ions in biological samples is also an area of future research.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl 3-(2-furyl)acrylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] (Z)-3-(furan-2-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14(10-22-15(20)8-7-11-4-3-9-21-11)18-16-17-12-5-1-2-6-13(12)23-16/h1-9H,10H2,(H,17,18,19)/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUQKCVXLRRGTM-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)/C=C\C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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